molecular formula C22H24N4O2S B2847824 3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide CAS No. 1322788-98-6

3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide

Cat. No.: B2847824
CAS No.: 1322788-98-6
M. Wt: 408.52
InChI Key: GFDHOYQEHIKZGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dimethyl-N-(1-(3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H24N4O2S and its molecular weight is 408.52. The purity is usually 95%.
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Scientific Research Applications

Utility of Enaminonitriles in Heterocyclic Synthesis

This research outlines the utility of enaminonitriles in synthesizing various heterocyclic derivatives, including pyrazole, pyridine, and pyrimidine structures, which are significant in medicinal chemistry for their potential therapeutic effects. The study demonstrates a broad range of reactions leading to the synthesis of antipyrine derivatives, showcasing the versatility of enaminonitriles in heterocyclic chemistry (A. Fadda, H. Etman, Mohamed Y. El-Seidy, & K. Elattar, 2012).

Thiophenylhydrazonoacetates in Heterocyclic Synthesis

This study emphasizes the synthesis of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives from thiophenylhydrazonoacetates. It highlights the potential of these compounds in generating a wide array of heterocyclic compounds, which could be explored for various biological applications (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).

Thioxopyrimidine in Heterocyclic Synthesis

This research focuses on the synthesis of novel heterocyclic compounds incorporating a thioxopyrimidine moiety. The synthesis pathway involves the intramolecular cyclization of pyrimidine derivatives, leading to the creation of various novel structures, indicating the importance of thioxopyrimidine in synthesizing pharmacologically active compounds (Yuh-Wen Ho & Maw-Cherng Suen, 2013).

Properties

IUPAC Name

3,4-dimethyl-N-[1-(5-thiophen-2-yl-1H-pyrazole-3-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2S/c1-14-5-6-16(12-15(14)2)21(27)23-17-7-9-26(10-8-17)22(28)19-13-18(24-25-19)20-4-3-11-29-20/h3-6,11-13,17H,7-10H2,1-2H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDHOYQEHIKZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=NNC(=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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